(3-Bromo-4-(methylamino)phenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
[3-bromo-4-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C8H10BrNO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,10-11H,5H2,1H3 |
InChI Key |
QSYOSOSBIUIKCS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)CO)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromo 4 Methylamino Phenyl Methanol
Strategic Disconnections and Retrosynthetic Analysis
A retrosynthetic analysis of (3-Bromo-4-(methylamino)phenyl)methanol reveals several plausible synthetic pathways. The primary disconnections can be made at the carbon-nitrogen bond of the methylamino group, the carbon-bromine bond, or the carbon-carbon bond of the hydroxymethyl group.
Pathway A: Late-stage Bromination
This approach involves the formation of 4-(methylamino)phenylmethanol as a key intermediate, followed by a regioselective bromination at the 3-position. The challenge in this route lies in controlling the bromination to occur specifically at the position ortho to the activating methylamino group and meta to the hydroxymethyl group.
Pathway B: Late-stage Amination
Alternatively, the synthesis can proceed through a (3-bromo-4-aminophenyl)methanol intermediate. The final step would then be the N-methylation of the primary amine. This strategy relies on the selective methylation of the amino group without affecting the benzylic alcohol. Another variation of this pathway involves the reductive amination of a suitable 3-bromo-4-substituted-benzaldehyde with methylamine (B109427).
Pathway C: Starting from a Pre-functionalized Ring
A third strategy begins with a commercially available or readily synthesized aromatic compound that already contains the desired substitution pattern or precursors to the functional groups. For instance, starting with 3-bromo-4-fluoronitrobenzene (B1266112) and performing a series of functional group interconversions could lead to the target molecule.
Amination Strategies for Substituted Phenylmethanol Precursors
The introduction of the methylamino group is a critical step in the synthesis of this compound. This can be achieved through either creating the methylamino moiety directly via reductive amination or by methylating a primary amine precursor.
Reductive Amination Approaches to the Methylamino Moiety
Reductive amination is a versatile method for forming amines from carbonyl compounds. mdma.chachemblock.com In the context of synthesizing this compound, this would typically involve the reaction of a 3-bromo-4-substituted-benzaldehyde with methylamine in the presence of a reducing agent.
A common precursor for this approach is 3-bromo-4-hydroxybenzaldehyde. The reaction would proceed via the formation of an imine intermediate, which is then reduced to the secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. mdma.ch Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde. mdma.ch
| Precursor | Reagent | Reducing Agent | Product | Reference |
| Aldehyde/Ketone | Amine | Sodium Cyanoborohydride (NaBH₃CN) | Substituted Amine | mdma.ch |
| Aldehyde/Ketone | Amine | Sodium Borohydride (NaBH₄) | Substituted Amine | mdma.chachemblock.com |
| Aldehyde/Ketone | Amine | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Substituted Amine | mdma.ch |
This table presents common reducing agents used in reductive amination, a key strategy for forming the methylamino group.
N-Methylation Techniques for Related Anilines or Precursors
Another effective strategy is the N-methylation of a primary aniline (B41778) precursor, such as (3-bromo-4-aminophenyl)methanol. This approach avoids the direct handling of potentially volatile methylamine.
Traditional methods for N-methylation often involve the use of methyl halides, such as methyl iodide, in the presence of a base. sci-hub.se However, these reagents are toxic and can lead to over-alkylation, forming quaternary ammonium (B1175870) salts.
More modern and selective methods utilize less hazardous methylating agents. For instance, N-methylation of anilines can be achieved using methanol (B129727) as the methyl source, catalyzed by transition metal complexes like those based on iridium or ruthenium. wikipedia.orgmychemblog.com These catalytic systems offer a greener alternative to traditional methods. mychemblog.com For example, the N-methylation of 4-bromoaniline (B143363) has been successfully demonstrated using an NHC-Ir(III) complex as a catalyst. wikipedia.org
Another approach to achieve selective mono-N-alkylation of amino alcohols involves chelation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), followed by deprotonation and reaction with an alkyl halide. researchgate.net
| Precursor | Methylating Agent | Catalyst/Base | Product | Reference |
| 4-Bromoaniline | Methanol | NHC-Ir(III) complex / KOtBu | 4-Bromo-N-methylaniline | wikipedia.org |
| Carboxylic acids | Methyl iodide | Potassium Carbonate | Methyl ester | sci-hub.se |
| 3-Amino alcohols | Alkyl halide | 9-BBN / Base | Mono-N-alkylated amino alcohol | researchgate.net |
This table illustrates various N-methylation techniques applicable to aniline precursors, a crucial step in an alternative synthetic route.
Bromination Techniques for Phenylmethanol Derivatives
The regioselective introduction of a bromine atom onto the phenyl ring is a pivotal step in many synthetic routes towards this compound. The challenge lies in directing the bromine to the desired 3-position, especially in the presence of the strongly activating methylamino group, which directs ortho and para.
Electrophilic Aromatic Substitution with Controlled Regioselectivity
The direct bromination of 4-(methylamino)phenylmethanol presents a regioselectivity challenge, as the methylamino group is a powerful ortho-, para-directing group. This would likely lead to a mixture of products, with the major product being bromination at the 2-position (ortho to the methylamino group).
To achieve the desired 3-bromo substitution, a common strategy is to modulate the directing effect of the amino group by using a protecting group. For instance, the amine can be acylated to form an amide. The bulkier amide group can sterically hinder the ortho positions, favoring substitution at the para position relative to the amide. However, in this case, the para position is already occupied. A more subtle electronic effect of the amide group can also alter the regioselectivity.
N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic aromatic bromination. wikipedia.orgorganic-chemistry.org The reactivity and regioselectivity of NBS can be tuned by the choice of solvent and the use of catalysts. For example, the bromination of activated aromatic compounds with NBS in acetonitrile (B52724) has been shown to be a mild and regioselective method. mdma.ch The use of polar solvents can favor the ionic pathway required for aromatic substitution over the radical pathway that leads to benzylic bromination. mychemblog.com
| Substrate | Brominating Agent | Solvent/Catalyst | Product | Reference |
| Activated Aromatic Compounds | N-Bromosuccinimide (NBS) | Acetonitrile | Brominated Aromatic Compound | mdma.ch |
| Phenols | N-Bromosuccinimide (NBS) | p-TsOH / Methanol | Ortho-brominated Phenol | mdpi.com |
| Methoxybenzenes | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Brominated Methoxybenzene | mdma.ch |
This table summarizes various conditions for electrophilic aromatic bromination, highlighting methods for achieving regioselectivity.
Directed Bromination Methods
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective substitution on aromatic rings. This technique involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, followed by quenching with an electrophile.
In the case of a 4-(methylamino)phenylmethanol derivative, the hydroxymethyl group or a protected form of the amino group could potentially act as a DMG. For instance, a protected amino group such as a carbamate (B1207046) or an amide can direct lithiation to the adjacent ortho position (the 3-position). Subsequent treatment with a bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, would install the bromine atom at the desired location.
Hydroxymethylation of Brominated Aniline or Phenyl Precursors
A crucial step in the synthesis of this compound is the introduction of a hydroxymethyl group onto the brominated phenyl ring. This can be effectively accomplished through the reduction of precursor molecules bearing an aldehyde or a carboxylic acid functional group.
The reduction of a carbonyl group is a fundamental transformation in organic synthesis to produce alcohols. In the context of preparing this compound, the corresponding aldehyde, 3-bromo-4-(methylamino)benzaldehyde (B2840455), or carboxylic acid, 3-bromo-4-(methylamino)benzoic acid, serve as excellent starting materials.
The reduction of 3-bromo-4-(methylamino)benzaldehyde can be readily achieved using a variety of reducing agents. A common and effective method involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol (B145695). The reaction is typically carried out at a reduced temperature, such as 0 °C, and then allowed to warm to room temperature to ensure complete conversion. This method is chemoselective, as sodium borohydride is a mild reducing agent that will selectively reduce the aldehyde in the presence of other functional groups that might be present on the aromatic ring. A similar reduction of 3-bromo-4-methylbenzaldehyde (B184093) to (3-bromo-4-methylphenyl)methanol (B151461) has been reported with a yield of 49.6%. chemicalbook.com
Alternatively, the reduction of the carboxylic acid precursor, 3-bromo-4-(methylamino)benzoic acid, requires a more powerful reducing agent. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are highly effective for this transformation. The reaction is typically performed in an aprotic ether solvent like tetrahydrofuran (B95107) (THF). The use of borane is advantageous as it efficiently reduces carboxylic acids to primary alcohols under relatively mild conditions. A high yield of 99% has been reported for the reduction of the related compound 3-bromo-4-methylbenzoic acid to (3-bromo-4-methylphenyl)methanol using a borane-THF complex. chemicalbook.com
Another powerful reducing agent for carboxylic acids is lithium aluminum hydride (LiAlH₄). However, its high reactivity necessitates careful handling and anhydrous reaction conditions.
The selection of the reducing agent is critical and depends on the specific precursor used, as summarized in the table below.
| Precursor | Reducing Agent(s) | Solvent(s) | Typical Conditions |
| 3-bromo-4-(methylamino)benzaldehyde | Sodium Borohydride (NaBH₄) | Methanol | 0 °C to room temperature, 2 hours |
| 3-bromo-4-(methylamino)benzoic acid | Borane-THF complex (BH₃·THF) | THF | 0 °C to room temperature, 2 hours |
| 3-bromo-4-(methylamino)benzoic acid | Lithium Aluminum Hydride (LiAlH₄) | THF, Ether | 0 °C to reflux, followed by aqueous workup |
Convergent and Linear Synthesis Pathways Comparison
The synthesis of this compound can be approached through either a linear or a convergent strategy.
A linear synthesis involves a sequential series of reactions starting from a simple, commercially available precursor. One possible linear route begins with 3-bromo-4-fluorobenzaldehyde (B1265969). Nucleophilic aromatic substitution of the fluorine atom with methylamine would yield 3-bromo-4-(methylamino)benzaldehyde. nih.gov The final step would then be the reduction of the aldehyde group to the desired alcohol. Another linear approach could start from 3-bromo-4-methylaniline (B27599), involving N-methylation followed by oxidation of the methyl group to a carboxylic acid, and subsequent reduction. chemicalbook.comsigmaaldrich.com
Advantages of Linear Synthesis: The primary advantage of a linear approach is often the simplicity of each individual step and the potential use of readily available starting materials.
A convergent synthesis , in contrast, involves the independent synthesis of two or more complex fragments of the target molecule, which are then combined in a final step. For a relatively small molecule like this compound, a purely convergent approach is less common. However, a semi-convergent strategy could be envisioned where a brominated aniline fragment is prepared separately from a side-chain precursor, although this is less practical for this specific target.
Disadvantages of Convergent Synthesis: The design and execution of a convergent synthesis can be more complex, requiring careful planning of the fragment coupling reaction.
For the synthesis of this compound, a linear approach starting from either 3-bromo-4-fluorobenzaldehyde or 3-bromo-4-methylaniline is generally more practical and efficient.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts.
For the reduction of 3-bromo-4-(methylamino)benzaldehyde , key parameters to optimize include:
Reducing Agent: While sodium borohydride is effective, other reducing agents like sodium cyanoborohydride or catalytic hydrogenation could be explored for improved selectivity or milder reaction conditions.
Solvent: Methanol and ethanol are common choices, but other protic solvents could be tested to enhance solubility and reaction rates.
Temperature: Running the reaction at a controlled low temperature (e.g., 0°C) initially can help to control the exothermicity of the reaction and minimize side reactions.
Stoichiometry: The molar ratio of the reducing agent to the aldehyde should be carefully controlled to ensure complete reduction without excessive use of the reagent.
In the case of the reduction of 3-bromo-4-(methylamino)benzoic acid , optimization would focus on:
Reducing Agent: Borane-THF is a highly effective reagent. The concentration and equivalents of the borane complex can be adjusted to optimize the reaction.
Temperature and Reaction Time: The reaction is often started at a low temperature and then allowed to proceed at room temperature. The duration of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of completion.
Work-up Procedure: The quenching of the reaction with a saturated sodium carbonate solution or other suitable reagent is a critical step to neutralize any remaining reducing agent and facilitate the isolation of the product. chemicalbook.com
The following table presents a hypothetical optimization study for the reduction of 3-bromo-4-(methylamino)benzaldehyde, based on typical laboratory practices.
| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ (1.1) | Methanol | 0 to RT | 2 | 85 |
| 2 | NaBH₄ (1.5) | Methanol | 0 to RT | 2 | 92 |
| 3 | NaBH₄ (1.1) | Ethanol | 0 to RT | 2 | 88 |
| 4 | NaBH₄ (1.5) | Methanol | RT | 1 | 80 |
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Methylamino Phenyl Methanol
Reactivity of the Aromatic Ring System
The benzene (B151609) ring in (3-Bromo-4-(methylamino)phenyl)methanol is activated by the electron-donating methylamino and hydroxymethyl groups, and deactivated by the electron-withdrawing bromine atom. The position of these substituents directs the regioselectivity of various reactions.
Nucleophilic Aromatic Substitution with Bromine as a Leaving Group
Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are a fundamental class of transformations for the formation of new carbon-heteroatom and carbon-carbon bonds. The feasibility of an SNAr reaction is largely dependent on the nature of the leaving group, the presence of electron-withdrawing groups on the aromatic ring, and the strength of the incoming nucleophile. nih.gov In the case of this compound, the bromine atom can act as a leaving group.
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed. While the methylamino and hydroxymethyl groups are generally electron-donating, the presence of a strong electron-withdrawing group positioned ortho or para to the bromine would significantly facilitate this reaction by stabilizing the Meisenheimer complex. In the absence of such a group, more forcing reaction conditions, such as high temperatures and strong nucleophiles, may be required to drive the substitution.
The substitution of the bromine atom can be achieved with various nucleophiles, leading to a diverse array of derivatives. smolecule.com For instance, reaction with amines or thiols would yield the corresponding substituted phenylmethanol products. smolecule.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. thermofisher.com
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium(0) complex. thermofisher.com This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. thermofisher.com this compound can be coupled with various aryl or vinyl boronic acids or their esters to form biaryl or styrenyl derivatives. The choice of palladium catalyst, ligand, and base is critical for achieving high yields. Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf). nih.govorganic-chemistry.org
Heck Reaction:
The Heck reaction is a palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. thermofisher.com This reaction offers a valuable method for the alkenylation of this compound. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The regioselectivity of the addition to the alkene is influenced by the nature of the substituents on both the alkene and the aryl halide.
Sonogashira Coupling:
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield the corresponding alkynyl-substituted phenylmethanol derivative. The reaction conditions, including the choice of catalyst, solvent, and temperature, can be optimized to achieve high yields. researchgate.netresearchgate.net
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Examples) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, PdCl₂(dppf) with a base | Biaryl or Styrenyl Derivatives |
| Heck | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | Substituted Alkenes |
| Sonogashira | Terminal Alkyne | Pd Complex, Cu(I) Co-catalyst, Amine Base | Alkynyl Derivatives |
Transformations of the Methylamino Functional Group
The secondary methylamino group in this compound is a versatile functional group that can undergo a variety of chemical transformations, including alkylation, acylation, oxidation, and reactions with carbonyl compounds.
N-Alkylation and Acylation Reactions
N-Alkylation:
The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. N-alkylation can be achieved by reacting this compound with an alkyl halide in the presence of a base. The choice of base is crucial to deprotonate the amine without promoting side reactions. Common bases used for N-alkylation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. researchgate.net The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be beneficial in biphasic reaction systems. researchgate.net
N-Acylation:
The methylamino group can be readily acylated using acylating agents such as acid chlorides or acid anhydrides to form the corresponding amide. For example, the reaction of this compound with acetyl chloride or acetic anhydride (B1165640) would yield N-(3-bromo-4-(hydroxymethyl)phenyl)-N-methylacetamide. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct (e.g., HCl). The formation of N-(3-Bromo-4-methylphenyl)acetamide from a related precursor demonstrates the feasibility of this transformation. nih.gov
Oxidation Reactions of the Amine
The methylamino group can be oxidized under various conditions. Anodic oxidation of N-methylaniline, a structurally related compound, has been shown to yield dimeric products like N,N'-dimethylbenzidine through a coupling process. acs.org The oxidation can proceed via an initial electron transfer from the nitrogen atom. researchgate.net Chemical oxidation of N-methylaniline has also been studied using oxidants like dichromate. researchgate.netnih.gov The kinetics of such oxidations can be influenced by factors such as the oxidant-to-substrate ratio and the reaction medium. nih.govasianpubs.org The specific products of the oxidation of this compound would depend on the oxidant used and the reaction conditions.
Reactions with Carbonyl Compounds (e.g., Mannich-type reactions)
The methylamino group of this compound can react with carbonyl compounds, particularly aldehydes, in what is known as the Mannich reaction. libretexts.org This reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. organic-chemistry.org The mechanism begins with the formation of an iminium ion from the reaction of the secondary amine with the aldehyde. libretexts.orgwikipedia.org This electrophilic iminium ion then reacts with the enol form of a third component, such as a ketone, to form a β-amino-carbonyl compound, also known as a Mannich base. libretexts.orgwikipedia.org
In the context of this compound, it can act as the amine component in a Mannich reaction. For example, its reaction with formaldehyde (B43269) and a ketone like acetone (B3395972) would lead to the formation of a β-aminoketone. The Mannich reaction is a powerful tool for carbon-carbon bond formation and the synthesis of various nitrogen-containing compounds. nih.gov
Table 2: Summary of Reactions of the Methylamino Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, NaH) | Tertiary Amine |
| N-Acylation | Acid Chloride or Anhydride, Base (e.g., Pyridine) | Amide |
| Oxidation | Oxidizing Agent (e.g., Dichromate, Anodic Oxidation) | Dimeric products, other oxidation products |
| Mannich Reaction | Formaldehyde, Enolizable Carbonyl Compound | β-Amino-carbonyl Compound (Mannich Base) |
Reactions of the Hydroxymethyl Functional Group
The primary alcohol, or hydroxymethyl group, is a versatile functional handle for a variety of chemical modifications.
The oxidation of the hydroxymethyl group in aminobenzyl alcohols to the corresponding aldehyde requires chemoselective methods to avoid the oxidation of the amino group. Research on the selective oxidation of aminobenzyl alcohols has identified efficient catalytic systems for this transformation. For instance, a copper(I) iodide/TEMPO/DMAP system has been shown to effectively oxidize various aminobenzyl alcohols to their respective aldehydes in high yields under mild, aerobic conditions. nih.govd-nb.infonih.gov A key advantage of this system is that no over-oxidation to the carboxylic acid or N-oxidation byproducts is observed. nih.gov
The general scheme for the selective oxidation of an aminobenzyl alcohol to an aldehyde is presented below:
General Reaction Scheme for Selective Oxidation
| Reactant | Catalyst System | Product |
|---|
Kinetic studies on the oxidation of aminobenzyl alcohols have also been conducted. For example, the silver-catalyzed oxidation of o-aminobenzyl alcohol using potassium persulfate has been investigated, demonstrating first-order kinetics with respect to the substrate, oxidant, and catalyst. rasayanjournal.co.in Similarly, the oxidation of para-aminobenzyl alcohol catalyzed by Ag(I) has been studied, highlighting the importance of such reactions in both synthesis and the degradation of potential pollutants. tandfonline.com
While the selective oxidation to aldehydes is well-documented for analogous compounds, the further oxidation of this compound to the corresponding carboxylic acid would likely require stronger oxidizing agents and harsher conditions, which could also affect the methylamino group and the aromatic ring.
Esterification: The formation of esters from this compound involves the reaction of the hydroxymethyl group with a carboxylic acid or its derivative. A significant challenge in the esterification of amino alcohols is the competing N-acylation due to the higher nucleophilicity of the amine. nih.gov To achieve selective O-acylation, strategies such as the use of metal ions to direct the reaction can be employed. For example, Cu(II) ions have been shown to facilitate the chemoselective O-acylation of 1,2-amino alcohol amphiphiles in aqueous solutions. nih.gov For sensitive substrates, mild esterification methods are necessary to prevent side reactions. A process utilizing 2,4,6-mesitylene-1-sulfonyl-3-nitro-1,2,4-triazolide (MSNT) and N-methylimidazole in an aprotic, non-basic solvent has been developed for the esterification of sensitive carboxylic acids with alcohols, which could be applicable to this compound. google.com
The hydroxymethyl group can be converted into a more reactive leaving group, such as a halide, to facilitate subsequent nucleophilic substitution reactions. Common reagents for converting primary alcohols to alkyl halides include thionyl chloride (for chlorides) and phosphorus tribromide (for bromides). These reactions typically proceed via an intermediate that allows for the displacement of the hydroxyl group.
A study on the one-pot preparation of 2H-indazoles from 2-aminobenzyl alcohols utilized thionyl bromide (SOBr₂) to facilitate a cyclization reaction, implying the in-situ conversion of the hydroxymethyl group to a bromomethyl group. researchgate.net This suggests that similar reagents could be effective for the halogenation of the hydroxymethyl group in this compound.
Common Reagents for Conversion of Alcohols to Halides
| Desired Halide | Typical Reagent |
|---|---|
| Chloride | Thionyl chloride (SOCl₂) |
Concerted or Sequential Reactions Involving Multiple Functionalities
The proximity of the hydroxymethyl and methylamino groups on the aromatic ring allows for concerted or sequential reactions that can lead to the formation of heterocyclic structures. These transformations often involve an initial reaction at one functional group, which then facilitates a subsequent intramolecular reaction with the other.
For example, research has demonstrated that 2-aminobenzyl alcohols can serve as precursors for the synthesis of quinolines and quinazolines. rsc.orgresearchgate.net One approach involves the palladium-catalyzed intramolecular amination of a derivative of a benzyl (B1604629) alcohol to form an o-aminobenzaldehyde equivalent, which can then be used to construct quinazoline (B50416) and quinoline (B57606) rings. rsc.org Another study reports the aerobic, metal-free synthesis of chromene-fused quinolinones from the reaction of 4-hydroxycoumarins and 2-aminobenzyl alcohols. researchgate.net
Furthermore, a one-pot, metal-free method for preparing 2H-indazoles has been developed using 2-aminobenzyl alcohols and nitrosobenzenes. This process involves a Mills reaction followed by a thionyl bromide-mediated cyclization. researchgate.net These examples highlight the potential of this compound to act as a building block for the synthesis of more complex, fused heterocyclic systems.
Stereochemical Aspects of Reactions
This compound is an achiral molecule as it does not possess a stereocenter. However, reactions involving the hydroxymethyl group could potentially introduce a chiral center. For instance, if the benzylic carbon were to become sp³-hybridized and bonded to four different substituents as a result of a reaction, the product would be chiral and could exist as a pair of enantiomers.
In such cases, the use of chiral reagents or catalysts would be necessary to achieve stereoselective or stereospecific outcomes, leading to an excess of one enantiomer. Without the influence of a chiral agent, any reaction that creates a new stereocenter from the achiral starting material would be expected to produce a racemic mixture of the two enantiomers. The principles of stereochemistry would be critical in the design of syntheses targeting specific stereoisomers of derivatives of this compound. nih.gov
Advanced Analytical Characterization in Research of 3 Bromo 4 Methylamino Phenyl Methanol
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of (3-Bromo-4-(methylamino)phenyl)methanol. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic region would likely display a complex pattern due to the substitution on the phenyl ring. The protons on the hydroxymethyl group (-CH₂OH) and the methylamino group (-NHCH₃) would also give rise to characteristic signals. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling between adjacent protons provides information about their connectivity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be spread over a characteristic range, with the carbon atom attached to the bromine atom showing a shift influenced by the halogen's electronegativity. The carbons of the methylamino and hydroxymethyl groups would appear at higher field strengths.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further elucidate the structure. COSY would reveal the coupling relationships between protons, helping to assign the aromatic signals. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the ¹H and ¹³C spectra.
Expected ¹H and ¹³C NMR Data:
Due to the lack of publicly available, experimentally derived NMR data for this compound, the following table presents expected chemical shifts based on established NMR principles and data for analogous structures.
| Expected ¹H NMR Data | Expected ¹³C NMR Data | |
| Assignment | Expected Chemical Shift (ppm) | Assignment |
| Aromatic-H | 6.8 - 7.5 | Aromatic C-Br |
| -CH₂OH | ~4.5 | Aromatic C-N |
| -NH- | Variable | Aromatic C-H |
| -OH | Variable | Aromatic C-CH₂OH |
| -NHCH₃ | ~2.8 | -CH₂OH |
| -NHCH₃ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. For this compound (C₈H₁₀BrNO), HRMS would be expected to show a molecular ion peak corresponding to its exact mass. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Expected HRMS Data:
| Ion | Expected m/z |
| [M+H]⁺ (C₈H₁₁⁷⁹BrNO)⁺ | 216.0075 |
| [M+H]⁺ (C₈H₁₁⁸¹BrNO)⁺ | 218.0054 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-N, C-O, and C-Br bonds.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| N-H stretch (secondary amine) | 3300-3500 | Moderate |
| C-H stretch (aromatic) | 3000-3100 | Moderate |
| C-H stretch (aliphatic) | 2850-3000 | Moderate |
| C=C stretch (aromatic) | 1450-1600 | Moderate |
| C-N stretch | 1250-1350 | Moderate |
| C-O stretch (primary alcohol) | 1000-1075 | Strong |
| C-Br stretch | 500-600 | Strong |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. For this compound, both high-performance liquid chromatography and gas chromatography-mass spectrometry are valuable techniques.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds like this compound. Method development would involve optimizing several parameters to achieve a good separation of the target compound from any impurities or starting materials. A typical setup would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, set to a wavelength where the aromatic system of the molecule absorbs strongly. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself may have limited volatility for direct GC analysis due to the polar hydroxyl and amino groups, it can be analyzed by GC-MS after derivatization. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the polar -OH and -NH groups into less polar and more volatile trimethylsilyl (B98337) (-OTMS and -NTMS) ethers and amines. The resulting derivative can then be readily analyzed by GC-MS. This technique is particularly useful for identifying and quantifying volatile impurities. The gas chromatogram would provide separation based on boiling point and polarity, while the mass spectrometer would provide structural information for each separated component, aiding in impurity identification.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Profiling
Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. libretexts.org In the context of synthesizing this compound, TLC serves as an indispensable tool for qualitatively tracking the conversion of starting materials to the final product.
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate) and a liquid mobile phase (a solvent or solvent mixture). libretexts.org For aromatic amines and alcohols like this compound, silica gel plates are commonly used. niscpr.res.in The separation is governed by the polarity of the compounds, the polarity of the solvent system, and the nature of the stationary phase.
In a typical hypothetical reaction, such as the reduction of a corresponding aldehyde or carboxylic acid to form this compound, small aliquots of the reaction mixture would be spotted onto a TLC plate at regular intervals. By spotting the starting material and the reaction mixture side-by-side, one can visually monitor the disappearance of the starting material spot and the appearance of the product spot. The relative positions of the spots, quantified by the retention factor (R_f), indicate the progress of the reaction.
The choice of mobile phase is critical for achieving good separation. libretexts.org The polarity of the solvent system is adjusted to control the migration of the spots. For aromatic amines, solvent systems of varying polarities, such as mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol, are often employed. sciencemadness.org Due to the basic nature of the methylamino group, tailing of the spot on silica gel can be an issue. This is often mitigated by adding a small amount of a basic modifier, like triethylamine (B128534) or ammonia, to the mobile phase. sciencemadness.org
Visualization of the spots on the TLC plate can be achieved through several methods. Since this compound contains a benzene (B151609) ring, it is expected to be UV-active, allowing for non-destructive visualization under a UV lamp (typically at 254 nm). Additionally, specific chemical stains can be used. For instance, aromatic amines can be detected using reagents like p-dimethylaminobenzaldehyde (p-DAB) in an acidic solution, which often produces a colored spot. niscpr.res.in
The following interactive table illustrates the expected behavior of reactants and products with different solvent polarities in a TLC analysis.
| Compound | Functional Groups | Expected Polarity | Expected R_f in Low-Polarity Eluent (e.g., 80:20 Hexane:EtOAc) | Expected R_f in High-Polarity Eluent (e.g., 90:10 DCM:MeOH) |
| Starting Material (e.g., 3-Bromo-4-(methylamino)benzaldehyde) | Aldehyde, Aromatic Amine, Bromoarene | Intermediate | Moderate (e.g., 0.6) | High (e.g., 0.8) |
| This compound | Alcohol, Aromatic Amine, Bromoarene | High | Low (e.g., 0.2) | Moderate (e.g., 0.5) |
Note: R_f values are illustrative and depend on exact TLC conditions.
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and conformational details. While the specific crystal structure of this compound is not publicly available, examining the structures of related bromo-substituted aromatic compounds provides significant insight into the potential solid-state characteristics of the title compound.
The technique relies on the diffraction of X-rays by the ordered lattice of atoms in a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which a model of the molecular structure can be built and refined.
Given that this compound contains a hydroxyl group (-OH) and a secondary amine (-NH-), it is highly likely that its crystal structure would be significantly influenced by intermolecular hydrogen bonding. The hydroxyl group could act as a hydrogen bond donor and acceptor, while the methylamino group could act as a hydrogen bond donor. These interactions would play a crucial role in defining the molecular packing in the solid state.
The table below presents representative crystallographic data for a related bromo-substituted aromatic compound, illustrating the type of information obtained from an X-ray diffraction study. mdpi.com
| Parameter | 2-p-bromophenyl-2-phenyl-1-picrylhydrazine (Br-DPPH-H) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.878(2) |
| b (Å) | 11.238(2) |
| c (Å) | 19.897(4) |
| Key Bond Length (Br1-C10) (Å) | 1.902(7) |
| Key Intermolecular Interaction | Halogen–π interaction (Br···C distance: 3.382 Å) |
Data sourced from a study on bromo-derivatives of DPPH. mdpi.com
Mass Spectrometry Imaging Techniques for Derivatized Compounds
Mass Spectrometry Imaging (MSI) is a powerful analytical tool that visualizes the spatial distribution of molecules directly in tissue sections or other complex surfaces without the need for chemical labeling. nih.govcore.ac.uk This technique provides both chemical identity (based on mass-to-charge ratio, m/z) and location, making it invaluable in pharmaceutical research to study drug distribution and metabolism. researchgate.net However, the direct analysis of some small molecules, including those with poor ionization efficiency like certain amines and alcohols, can be challenging.
To overcome these limitations, on-tissue chemical derivatization has emerged as a key strategy. nih.gov This approach involves applying a chemical reagent to the sample surface that reacts specifically with the target analyte's functional groups. The derivatization reagent is designed to attach a tag that significantly enhances the analyte's ionization efficiency, making it much easier to detect by MSI. nih.gov
For a compound like this compound, which possesses both a secondary amine and a primary alcohol, chemical derivatization offers a promising route for enhanced MSI analysis. The primary amine and secondary amine groups are common targets for derivatization. nih.govacs.org Reagents can be chosen that react with the amine to introduce a permanently charged group (e.g., a quaternary ammonium) or a group that is very easily ionized, such as a larger aromatic system. nih.govacs.org This strategy increases the signal intensity of the target molecule, allowing for its detection at lower concentrations and reducing interference from background ions. nih.gov
Several derivatization strategies have been successfully employed for the MSI analysis of amino compounds in tissues. nih.gov The choice of reagent depends on the specific analyte and the MSI platform being used, such as Matrix-Assisted Laser Desorption/Ionization (MALDI).
The following table summarizes some on-tissue derivatization strategies that could be applicable for enhancing the MSI signal of compounds containing amine functional groups.
| Derivatization Reagent Class | Target Functional Group | Mechanism of Enhancement | Example Reagent |
| Reagents for Amines | Primary/Secondary Amines | Introduces an easily ionizable moiety or a pre-charged tag. | 4-hydroxy-3-methoxycinnamaldehyde (Coniferaldehyde - CA) nih.gov |
| Reagents for Amines | Primary/Secondary Amines | Attaches a tag with high proton affinity or a fixed charge. | N,N-dimethyl-p-phenylenediamine (DMPA) |
| Reagents for Amines | Primary/Secondary Amines | Improves ionization and allows for specific detection. | 2,4-Dinitrophenylhydrazine (DNPH) |
This derivatization approach transforms the analytical challenge, enabling sensitive and specific imaging of the distribution of this compound or its metabolites within a biological system.
Computational and Theoretical Investigations of 3 Bromo 4 Methylamino Phenyl Methanol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic structure of (3-Bromo-4-(methylamino)phenyl)methanol. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical and physical properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to approximate the solutions to the Schrödinger equation for the molecule.
A key aspect of these calculations is the determination of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
The electronic structure analysis also involves the generation of an electrostatic potential map, which illustrates the charge distribution and identifies electrophilic and nucleophilic sites within the molecule. For this compound, the electron-donating methylamino and hydroxylmethyl groups, along with the electron-withdrawing bromo group, are expected to significantly influence the electron density distribution across the phenyl ring.
Density Functional Theory (DFT) Studies on Reactivity and Transition States
Density Functional Theory (DFT) has become a widely used method for studying the reactivity of organic molecules due to its balance of accuracy and computational cost. DFT studies on this compound focus on calculating various reactivity descriptors that provide a quantitative measure of its chemical behavior.
Furthermore, DFT is instrumental in investigating reaction mechanisms by locating and characterizing transition states. By calculating the potential energy surface for a given reaction, researchers can identify the minimum energy path from reactants to products. The geometry and energy of the transition state provide crucial information about the reaction's activation energy and rate. For instance, studying the oxidation of the methanol (B129727) group or substitution reactions on the aromatic ring of this compound would involve detailed DFT calculations of the corresponding transition states.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and the preferred spatial arrangements of its constituent atoms.
The conformational landscape of this molecule is influenced by the rotation around several single bonds, particularly the C-C bond connecting the hydroxymethyl group to the phenyl ring and the C-N bond of the methylamino group. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy conformers that are most likely to be populated at a given temperature.
The simulations are performed by solving Newton's equations of motion for the atoms in the molecule, using a force field to describe the interatomic interactions. The trajectory generated from an MD simulation provides a wealth of information about the molecule's internal motions, such as bond vibrations, angle bending, and torsional rotations. Analysis of these trajectories can reveal the dominant conformations and the transitions between them, offering insights into how the molecule's shape influences its interactions with other molecules.
Prediction of Spectroscopic Parameters and Molecular Properties
Computational methods are invaluable for predicting the spectroscopic parameters and molecular properties of this compound, which can aid in its experimental characterization.
Theoretical calculations can predict various spectroscopic data, including:
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predicted spectra can be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical infrared spectrum. This helps in assigning the vibrational modes observed in experimental IR spectra to specific molecular motions.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.
In addition to spectroscopic parameters, other molecular properties can be predicted, such as dipole moment, polarizability, and various thermochemical parameters like the heat of formation and Gibbs free energy.
| Property | Predicted Value | Method |
| ¹H NMR Chemical Shifts (ppm) | Varies for each proton | GIAO |
| ¹³C NMR Chemical Shifts (ppm) | Varies for each carbon | GIAO |
| Major IR Frequencies (cm⁻¹) | Specific to functional groups | DFT |
| UV-Vis λmax (nm) | Dependent on electronic transitions | TD-DFT |
| Dipole Moment (Debye) | Calculated value | DFT |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling plays a pivotal role in elucidating the detailed mechanisms of chemical reactions involving this compound. By constructing and analyzing the potential energy surfaces for proposed reaction pathways, researchers can gain a step-by-step understanding of how reactants are converted into products.
For example, the synthesis of this compound or its subsequent reactions can be modeled to identify the most plausible mechanistic pathways. This involves locating all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. The calculated activation energies for different pathways can help determine which route is kinetically favored.
Computational studies can also shed light on the role of catalysts, solvents, and substituent effects on the reaction mechanism. By modeling the reaction under different conditions, it is possible to understand how these factors influence the reaction rate and selectivity. This detailed mechanistic insight is invaluable for optimizing existing synthetic routes and designing new chemical transformations.
Derivatization Strategies and Functionalization of 3 Bromo 4 Methylamino Phenyl Methanol
Modification at the Bromine Position via Cross-Coupling Reactions
The bromine atom attached to the phenyl ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for this purpose, involving the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids. nih.govmdpi.com This allows for the introduction of a wide range of substituents at the bromine position, including alkyl, alkenyl, aryl, and heteroaryl groups. organic-chemistry.orgnih.gov
For a substrate like (3-Bromo-4-(methylamino)phenyl)methanol, the unprotected amine and alcohol groups are generally well-tolerated under Suzuki coupling conditions, although the specific choice of catalyst, base, and solvent is crucial for achieving high yields. nih.gov The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst.
Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling on Aryl Bromides
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/PCy₃ | Facilitates the oxidative addition and reductive elimination steps. |
| Ligand | PPh₃, dppf, PCy₃ | Stabilizes the palladium center and influences its reactivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation. |
| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and influences reaction rate and yield. |
| Boron Reagent | Arylboronic acids, Alkylboronic esters | Provides the organic group to be coupled to the aryl bromide. |
This table presents common components and their roles in the Suzuki-Miyaura cross-coupling reaction, applicable for the modification of this compound.
Other cross-coupling reactions, such as the Heck, Sonogashira, Buchwald-Hartwig amination, and cyanation reactions, can also be employed to further diversify the functionality at this position, introducing vinyl groups, alkynes, new C-N bonds, and nitriles, respectively.
Modification at the Methylamino Nitrogen (e.g., protecting groups, further alkylation)
The secondary methylamino group is a nucleophilic site that can undergo various transformations. However, its reactivity, particularly its basicity and potential for oxidation, can interfere with reactions at other positions of the molecule. Therefore, protection of the nitrogen atom is often a key strategic step.
Common protecting groups for anilines include carbamates (e.g., Boc, Cbz), amides (e.g., acetyl), and sulfonyl derivatives (e.g., tosyl). The choice of protecting group depends on its stability to the conditions of subsequent reaction steps and the ease of its eventual removal. For instance, the tert-Butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (B1257347) and is stable to many non-acidic reagents but can be readily removed under acidic conditions.
Further alkylation of the methylamino nitrogen to form a tertiary amine is another possible modification. This can be achieved through reductive amination with an aldehyde or ketone or by direct alkylation with an alkyl halide. These modifications can significantly alter the electronic and steric properties of the molecule.
Modification at the Hydroxymethyl Carbon/Oxygen (e.g., esterification, etherification, halogenation)
The primary alcohol of the hydroxymethyl group offers another site for functionalization.
Esterification: The alcohol can be converted to an ester by reaction with a carboxylic acid (Fischer esterification), acid chloride, or anhydride (B1165640). This transformation is useful for introducing a wide variety of functional groups and can also serve as a protecting group strategy.
Etherification: Formation of an ether can be accomplished via the Williamson ether synthesis, which involves deprotonation of the alcohol with a base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide. This introduces an alkoxy substituent.
Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine or bromine) to create a benzylic halide. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this purpose. The resulting benzylic halide is a highly reactive intermediate, susceptible to nucleophilic substitution, making it a valuable precursor for introducing a wide range of other functional groups.
Synthesis of Polyfunctional Derivatives for Specific Research Applications
The ability to selectively modify the three different functional groups of this compound allows for the synthesis of complex, polyfunctional derivatives. By strategically combining the reactions described above—such as a Suzuki coupling at the bromine position, protection/alkylation of the amine, and conversion of the alcohol to an ether or ester—molecules with precisely tailored properties can be constructed.
For example, a synthetic route could begin with a Suzuki coupling to install a specific aryl or heteroaryl group. The resulting biaryl compound could then have its methylamino group protected, allowing for the selective conversion of the hydroxymethyl group to a different functionality, such as a chloromethyl group. This polyfunctionalized intermediate could then be used in further synthetic steps, for instance, by using the chloromethyl group for alkylation of a substrate, followed by deprotection of the amine to reveal the final, complex target molecule. Such derivatives are of interest in fields like medicinal chemistry, where the different functional groups can be designed to interact with specific biological targets, and in materials science for the development of novel functional materials.
Role of 3 Bromo 4 Methylamino Phenyl Methanol As a Synthon in Complex Organic Synthesis
Precursor for Advanced Aromatic Systems and Heterocycles
The presence of a bromine atom on the aromatic ring is a key feature that positions (3-Bromo-4-(methylamino)phenyl)methanol as an excellent precursor for more complex aromatic and heterocyclic structures. Brominated heterocycles and aryl compounds are pivotal intermediates in synthetic and medicinal chemistry because they readily participate in a variety of powerful cross-coupling reactions. researchgate.net
The bromo group serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. This is most commonly achieved through transition-metal-catalyzed reactions, allowing for the strategic extension of the molecular framework. The utility of aryl bromides in such transformations is a cornerstone of modern organic synthesis. nih.gov
Key Coupling Reactions for this compound:
| Reaction Name | Reagent/Catalyst System | Bond Formed | Potential Product Type |
|---|---|---|---|
| Suzuki Coupling | Aryl/vinyl boronic acids or esters, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | Biphenyls, styrenes |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) | Aryl alkynes |
| Heck Coupling | Alkenes, Pd catalyst, Base | C-C | Substituted styrenes |
| Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst, Base | C-N | Di- and tri-arylamines |
| Stille Coupling | Organostannanes, Pd catalyst | C-C | Biaryls, vinyl-arenes |
| C-H Arylation | Heteroarenes, Pd catalyst, Ligand, Base | C-C | Aryl-substituted heterocycles |
Furthermore, the existing methylamino and methanol (B129727) functionalities can be used to facilitate the formation of heterocyclic rings. For instance, following a cross-coupling reaction, these groups can undergo intramolecular cyclization reactions to yield fused ring systems, such as benzoxazines, benzoxazepines, or other complex heterocyclic scaffolds. The synthesis of various flavone (B191248) derivatives, for example, relies on brominated precursors that undergo subsequent cyclization steps. researchgate.net Similarly, the nucleophilic substitution of a bromine atom on a benzanthrone (B145504) core, activated by an electron-withdrawing group, is a key step in creating new heterocyclic derivatives. nih.gov
Building Block for Nitrogen-Containing Scaffolds
Nitrogen-containing scaffolds are ubiquitous in pharmaceuticals and biologically active compounds. This compound is an ideal building block for these structures due to the presence of the methylamino group. This functional group can act as a nucleophile or be modified to participate in a wide array of synthetic transformations.
The primary amine and the adjacent bromo group allow for the construction of nitrogen heterocycles through reactions like:
Intramolecular Buchwald-Hartwig amination: After modification of the methanol group, cyclization can occur to form nitrogen-containing rings.
Pictet-Spengler reaction: The amine can react with an aldehyde or ketone, which could be installed at the bromine's position via a coupling reaction, to form tetrahydroisoquinoline-like structures.
Amide bond formation: The methylamino group can be acylated, and this new amide can direct further reactions or be a key feature of the final target molecule.
The versatility of ynamides, another class of nitrogen-containing building blocks, highlights the general importance of such synthons in generating diverse nitrogen-based frameworks through precisely controlled reaction pathways. nih.gov While not a ynamide itself, this compound offers analogous potential for scaffold diversity starting from its simple, well-defined core.
Intermediate in the Synthesis of Chiral Compounds
While there are no specific, widely-documented examples of this compound being used as an intermediate for chiral compounds, its structure contains a prochiral center at the benzylic alcohol. The hydroxymethyl group (-CH₂OH) offers a handle for introducing chirality through several established synthetic methods.
Potential Stereoselective Transformations:
| Method | Description |
|---|---|
| Enzymatic Resolution | Lipases or other hydrolases could be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the two enantiomers. |
| Asymmetric Oxidation | Catalytic asymmetric oxidation could transform the alcohol into a chiral sulfoxide (B87167) or other chiral moiety if first converted to a sulfide. |
| Asymmetric Hydrogenation (after oxidation) | If the alcohol is first oxidized to the corresponding aldehyde, it could then undergo catalytic asymmetric hydrogenation or be treated with a chiral nucleophile to create a chiral center with high enantiomeric excess. |
The synthesis of a related chiral compound, [3-Bromo-meth-yl-1-(4-methyl-phenyl-sulfon-yl)azetidin-3-yl]methanol, demonstrates the integration of bromine and alcohol functionalities within a chiral molecular framework, underscoring the potential of such building blocks in stereoselective synthesis. harvard.edu
Development of Novel Chemical Libraries
The search for new drug candidates relies heavily on the screening of large collections of diverse small molecules known as chemical libraries. openaccessjournals.com DNA-encoded libraries (DELs) have emerged as a powerful technology in drug discovery, enabling the synthesis and screening of libraries containing millions or even billions of compounds. proventainternational.comnih.gov
The success of these libraries depends on the quality and diversity of the chemical building blocks used in their construction. proventainternational.com An ideal building block for a DEL should possess multiple reactive handles that are compatible with DNA-tagging and subsequent reaction steps. enamine.net
This compound is an excellent candidate for inclusion in such libraries. It is a trifunctional building block, offering three distinct points for chemical modification:
The Bromo Group: Perfect for robust and widely-used cross-coupling reactions (e.g., Suzuki, Sonogashira) to add diversity.
The Methylamino Group: Can be used for amidation, sulfonylation, or reductive amination.
The Methanol Group: Can be used for etherification, esterification, or oxidation to an aldehyde for further reactions.
This trifunctionality allows the compound to be incorporated into a library in multiple orientations, vastly increasing the structural diversity that can be generated from a single building block. The ability to generate vast numbers of unique molecules from a curated set of versatile synthons is the core principle behind modern chemical library development for high-throughput screening. openaccessjournals.com
Future Research Directions and Unexplored Avenues for 3 Bromo 4 Methylamino Phenyl Methanol
Green Chemistry Approaches in Synthesis
The synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, the use of less hazardous substances, and the improvement of energy efficiency. For a molecule like (3-Bromo-4-(methylamino)phenyl)methanol, future research could focus on developing synthetic pathways that are more environmentally benign than traditional methods.
One promising direction is the use of greener solvents and reagents. Traditional organic solvents could be replaced with water, supercritical fluids, or bio-based solvents to minimize environmental impact. For instance, visible-light-catalyzed synthesis of amino alcohols in aqueous media has been demonstrated, offering a potential green route. patsnap.com Additionally, the development of transition-metal-free radical coupling reactions for the synthesis of substituted alcohols presents an alternative to methods relying on heavy metals. nih.gov
Another key area is the exploration of catalytic N-methylation using sustainable methylating agents. Instead of toxic methyl halides, researchers could investigate the use of methanol (B129727) or other C1 sources in the presence of efficient and reusable catalysts. semanticscholar.orgrsc.org Nickel-based nanoalloy catalysts have shown high selectivity in the N-methylation of various amines and could be adapted for the synthesis of this compound. semanticscholar.org
| Green Chemistry Approach | Potential Advantage | Relevant Research Area for this compound |
| Use of Greener Solvents | Reduced environmental pollution and health hazards. | Synthesis in aqueous media or bio-derived solvents. |
| Transition-Metal-Free Catalysis | Avoidance of toxic heavy metal catalysts. | Radical coupling reactions for C-C bond formation. |
| Sustainable Methylating Agents | Replacement of hazardous reagents like methyl iodide. | Catalytic N-methylation using methanol or other C1 sources. |
| Visible-Light Photocatalysis | Use of a renewable energy source and mild reaction conditions. | Photocatalytic synthesis of the amino alcohol precursor. |
Catalytic Transformations and Process Intensification
The efficiency and selectivity of chemical reactions can be significantly enhanced through the use of advanced catalytic systems and process intensification strategies. For the synthesis of this compound, future research could explore novel catalysts for both the bromination and N-alkylation steps, as well as the implementation of continuous flow technologies.
Catalytic Transformations: The development of site-selective bromination methods is crucial for efficiently producing the desired isomer. While traditional bromination often leads to mixtures of products, modern catalytic approaches could offer higher selectivity. For example, selective bromination of aromatic compounds has been achieved using various catalytic systems that can direct the halogenation to a specific position. researchgate.net
Furthermore, the N-alkylation of the amino group could be optimized using homogeneous or heterogeneous catalysts. Pincer complexes of manganese have been shown to be effective for the selective N-alkylation of amines with alcohols under mild conditions, offering an atom-economical route. nih.gov Iridium and ruthenium-based N-heterocyclic carbene (NHC) complexes have also demonstrated high efficiency in the N-alkylation of anilines with alcohols. nih.gov
Process Intensification: The shift from batch to continuous manufacturing offers numerous advantages, including improved safety, better process control, and higher yields. The use of microreactors, for instance, can enhance heat and mass transfer, allowing for reactions to be run under more aggressive conditions with greater control. researchgate.nettubitak.gov.tr The synthesis of benzyl (B1604629) alcohol derivatives has been successfully intensified using microreactor technology, suggesting that a similar approach could be applied to the production of this compound. researchgate.nettubitak.gov.trrsc.org
| Technology | Potential Benefit | Application in this compound Synthesis |
| Microreactors | Enhanced heat and mass transfer, improved safety and control. | Continuous flow synthesis of the benzyl alcohol precursor. |
| Microwave Irradiation | Rapid heating and potential for rate enhancement. | Microwave-assisted oxidation or reduction steps. rsc.org |
| Reactive Distillation | Integration of reaction and separation in a single unit. | Potential for purification of intermediates or the final product. |
Advanced Materials Science Applications (e.g., Polymer Precursors)
The bifunctional nature of this compound, possessing both a hydroxyl group and a secondary amine, makes it an intriguing candidate as a monomer or precursor for the synthesis of advanced polymers. These functional groups can participate in various polymerization reactions, leading to materials with unique properties.
The hydroxyl group can be involved in the formation of polyesters, polyethers, or polyurethanes, while the amino group can be a site for the synthesis of polyamides or polyimines. The presence of the bromine atom offers a site for further functionalization through cross-coupling reactions, allowing for the modification of polymer properties or the grafting of other molecules.
Future research could focus on the synthesis and characterization of polymers derived from this compound. For example, it could be used as a comonomer in the production of specialty polyamides or polyesters, where its incorporation could enhance properties such as thermal stability, flame retardancy (due to the bromine atom), or adhesion. The N-methylamino group could also influence the solubility and processing characteristics of the resulting polymers.
The potential for this compound to act as a precursor for stimuli-responsive or functional materials is another exciting avenue. The amine and hydroxyl groups could be modified to introduce specific functionalities, leading to polymers with applications in areas such as sensors, drug delivery, or coatings.
Q & A
Basic: What are the key structural features and physicochemical properties of (3-Bromo-4-(methylamino)phenyl)methanol?
Answer:
The compound features a bromine atom at the 3-position, a methylamino group at the 4-position, and a hydroxymethyl group attached to the benzene ring. Key properties include:
- Molecular weight : 201.06 g/mol (based on analogous brominated phenylmethanol derivatives) .
- IUPAC name : this compound, with CAS RN 648439-19-4 for a related isomer .
- Stability : Sensitive to strong acids/bases and oxidizing agents; storage recommendations include inert atmospheres and low temperatures .
Basic: What are common synthetic routes to this compound?
Answer:
Synthesis typically involves:
- Stepwise functionalization : Bromination of a pre-substituted aromatic ring followed by reductive amination or nucleophilic substitution to introduce the methylamino group.
- Example : Analogous methods in EP 4374877A2 describe using methanesulfonic acid and sodium hydroxide for acid-catalyzed reactions, with purification via liquid-liquid extraction .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Answer:
Optimization strategies include:
- Temperature control : Maintaining reactions at 0°C during acid addition (e.g., methanesulfonic acid) to minimize side reactions .
- Catalyst selection : Use of borane complexes (e.g., 5-ethyl-2-methylpyridine borane) to enhance reductive amination efficiency .
- Workup protocols : Employing aqueous sodium chloride washes to remove polar impurities and improve organic layer separation .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
Stability studies suggest:
- Thermal degradation : Decomposes above 100°C; store at 2–8°C in amber vials .
- Light sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .
- Moisture sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydroxymethyl group .
Basic: What analytical methods are recommended for characterizing this compound?
Answer:
Standard characterization includes:
- NMR spectroscopy : H/C NMR to confirm substitution patterns and functional groups.
- HPLC-MS : For purity assessment (>95%) and molecular ion confirmation .
- Melting point : Compare with literature values (e.g., analogous bromophenol derivatives melt at 138°C under reduced pressure) .
Advanced: How can researchers resolve contradictions in reported spectral data for this compound?
Answer:
- Cross-validate datasets : Compare NMR shifts with structurally similar compounds (e.g., 4-bromo-3-methylphenylmethanol) .
- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR.
- Collaborative verification : Cross-check with independent labs or databases like PubChem or EPA DSSTox .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Answer:
- Chiral resolution : Use chiral stationary phases (e.g., cellulose-based HPLC columns) to separate enantiomers.
- Catalytic asymmetry : Employ chiral catalysts (e.g., BINAP-metal complexes) during amination steps to enhance stereoselectivity .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Wear flame-retardant lab coats, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Spill management : Neutralize acid residues with sodium bicarbonate before disposal .
Advanced: How does the electronic effect of the bromine substituent influence reactivity in cross-coupling reactions?
Answer:
- Activation : Bromine acts as a leaving group in Suzuki-Miyaura couplings, enabling palladium-catalyzed aryl-aryl bond formation.
- Steric effects : The 3-bromo substitution directs electrophilic attacks to the para position relative to the methylamino group .
Advanced: What are its potential applications in medicinal chemistry research?
Answer:
- Drug intermediates : Used in synthesizing kinase inhibitors or GPCR-targeting molecules, as seen in analogues like benzo[b]thiophen-2-yl derivatives .
- Enzyme studies : The hydroxymethyl group may participate in hydrogen bonding with active sites, useful for probing enzyme-substrate interactions .
Basic: Are there known toxicological profiles or metabolic pathways for this compound?
Answer:
- Limited data : Related brominated phenols show hepatotoxicity at high doses.
- Predicted metabolism : Likely undergoes hepatic glucuronidation or sulfation via phase II enzymes, based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
